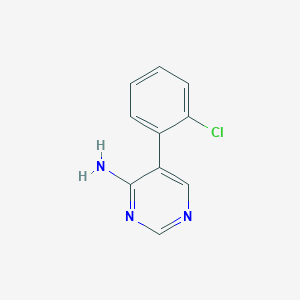

5-(2-Chlorophenyl)pyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Chemical Biology

The pyrimidine ring system is a fundamental component of life, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of RNA and DNA. nih.govchemimpex.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in the field of medicinal chemistry. Its versatile nature allows for structural modifications at multiple positions, enabling the synthesis of a vast array of derivatives with diverse pharmacological activities. nih.gov

Pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular drugs. nih.gov Their ability to interact with a variety of biological targets, such as enzymes and receptors, often through hydrogen bonding and by acting as bioisosteres for other aromatic systems, underpins their broad therapeutic utility. nih.gov The continuous evolution of FDA-approved drugs incorporating the pyrimidine motif attests to its enduring importance in drug discovery. nih.gov

Contextual Overview of Halogenated Phenyl-Substituted Pyrimidine Derivatives

The introduction of substituents onto the pyrimidine core is a key strategy for modulating the physicochemical properties and biological activity of the resulting molecules. Halogenation, in particular, can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. The attachment of a phenyl group, which can also be substituted, provides a scaffold for further functionalization and can play a crucial role in the molecule's interaction with its biological target.

Research into halogenated phenyl-substituted pyrimidine derivatives has yielded compounds with significant therapeutic potential. For instance, various substituted phenyl-aminopyrimidines have been investigated as potent inhibitors of protein kinases, a class of enzymes often implicated in cancer progression. acs.orgnih.gov The specific positioning of the halogen atom on the phenyl ring can be critical for achieving desired potency and selectivity. These compounds often serve as key intermediates in the synthesis of more complex, highly active pharmaceutical ingredients. chemimpex.com

Research Trajectories for 5-(2-Chlorophenyl)pyrimidin-4-amine and Related Analogs

The compound this compound is a specific example of a halogenated phenyl-substituted pyrimidine. While detailed research focusing exclusively on this compound is not extensively published, its structural motifs are present in a variety of biologically active molecules, suggesting its primary role as a valuable chemical building block. bldpharm.combldpharm.com The research trajectories for this compound and its close analogs can be inferred from the applications of more complex molecules that incorporate this or similar scaffolds.

One major research direction is in the development of kinase inhibitors for cancer therapy. For example, derivatives of aminopyrimidine are being explored as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in many cancers. nih.gov Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases, which are crucial for mitotic progression. nih.gov The 2-chlorophenyl group in this compound could be a key feature for specific interactions within the ATP-binding pocket of such kinases.

Furthermore, the aminopyrimidine core is a common feature in the design of dual inhibitors, which can target multiple kinases simultaneously. This approach is exemplified by the development of ALK/EGFR dual kinase inhibitors for the treatment of non-small cell lung cancer, which often incorporate substituted pyrimidine scaffolds. nih.gov The availability of this compound as a starting material facilitates the synthesis of diverse libraries of compounds for screening against various biological targets.

Below is a table summarizing the research on related pyrimidine derivatives, highlighting the potential applications that could be explored for analogs of this compound.

| Derivative Class | Therapeutic Target | Potential Application | Reference |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinases | Cancer Therapy | nih.gov |

| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | Cancer Therapy | nih.gov |

| Substituted pyrimidines | ALK/EGFR | Non-small cell lung cancer | nih.gov |

| 4-substituted-aminothieno[2,3-d]pyrimidines | Not specified | Cytotoxic leads for cancer | nih.gov |

| 2,4,5-trisubstituted pyrimidines | PfGSK3/PfPK6 | Antimalarial | nih.gov |

The research trajectory for this compound is thus likely to be focused on its utilization as a versatile intermediate in the synthesis of novel, biologically active compounds, particularly in the area of kinase inhibitor discovery for oncology and other diseases. Its specific substitution pattern offers a unique starting point for the exploration of chemical space in the ongoing quest for new and improved therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-2-1-3-7(9)8-5-13-6-14-10(8)12/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTRWRAHTJEMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283174 | |

| Record name | 5-(2-chlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-12-4 | |

| Record name | MLS002639315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-chlorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Chemical Synthesis of Pyrimidin-4-amine Core Structures

The synthesis of the pyrimidin-4-amine core is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this structural motif. These methods range from classical condensation reactions to modern, efficiency-focused approaches.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy in constructing complex molecular architectures from simple starting materials in a single step. jmaterenvironsci.comrsc.org The synthesis of pyrimidine (B1678525) derivatives, including the pyrimidin-4-amine core, is well-suited to MCR strategies. These reactions often involve the condensation of a 1,3-dicarbonyl compound or its equivalent, an aldehyde, and a nitrogen-containing species like guanidine (B92328) or urea. researchgate.netwikipedia.orgijcrt.org For instance, a three-component reaction of an appropriate aldehyde, a β-dicarbonyl compound, and guanidine can directly yield a polysubstituted pyrimidin-4-amine. growingscience.com The use of catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can facilitate these reactions, often under mild and environmentally friendly conditions. jmaterenvironsci.comijcrt.org The key advantage of MCRs lies in their ability to generate structural diversity by varying the individual components.

Cyclization and Condensation Reaction Pathways

The most traditional and widely used method for pyrimidine ring synthesis involves the cyclization and condensation of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as amidines, urea, or guanidine. wikipedia.org This approach, often referred to as the Principal Synthesis, allows for the formation of 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org For example, the reaction of a suitably substituted 1,3-dicarbonyl compound with guanidine nitrate in the presence of a base like sodium hydroxide (B78521) can lead to the formation of the corresponding 2-aminopyrimidine (B69317) derivative. ijprajournal.com Another established method involves the condensation of N-vinyl or N-aryl amides with nitriles, which upon activation, undergo nucleophilic addition and subsequent annulation to form the pyrimidine ring. nih.gov

Nucleophilic Substitution Reactions in Pyrimidine Ring Formation

Nucleophilic substitution reactions are pivotal in both the synthesis and functionalization of the pyrimidine ring. researchgate.net The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in This reactivity can be exploited to introduce various functional groups. For instance, readily available 2,4-dichloropyrimidines can serve as precursors where the chlorine atoms act as leaving groups, allowing for sequential substitution by different nucleophiles. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position. stackexchange.comnih.gov This selective reactivity allows for the controlled introduction of an amino group at the C4 position, a key step in forming the pyrimidin-4-amine core. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often lead to cleaner reactions. rasayanjournal.co.inmdpi.comyoutube.com The synthesis of pyrimidine derivatives has significantly benefited from this technology. nih.goveurekaselect.com Microwave irradiation can dramatically reduce reaction times for condensation and cyclization reactions, sometimes from hours to minutes. mdpi.com For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently achieved through microwave-assisted reactions of 2-amino-4-chloro-pyrimidine with various substituted amines. nih.gov This method offers a rapid and efficient pathway to a variety of pyrimidin-4-amine analogs. The use of microwave assistance is particularly advantageous in MCRs and for reactions conducted on solid supports. youtube.com

Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally benign synthetic methods. rasayanjournal.co.innih.gov Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to minimize the use of hazardous reagents and solvents. researchgate.netresearchgate.net This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts. rasayanjournal.co.inresearchgate.net For instance, one-pot multicomponent syntheses of pyridine (B92270) and pyrimidine derivatives have been developed using environmentally friendly procedures, such as microwave irradiation in ethanol (B145695) or water. acs.orgtandfonline.com Mechanical grinding under solvent-free conditions, also known as mechanochemistry, has been employed for reactions like the iodination of pyrimidines, offering a simple, efficient, and eco-friendly alternative to traditional methods. nih.gov

Derivatization and Functionalization of the 5-(2-Chlorophenyl)pyrimidin-4-amine Scaffold

Once the this compound core is synthesized, its chemical scaffold can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. nih.gov This derivatization can be achieved through various chemical transformations targeting different positions of the pyrimidine ring and the phenyl substituent.

The amino group at the C4 position is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. For example, the free amino group can be acetylated using acetic anhydride (B1165640) or chloroacetylated with chloroacetyl chloride. ijprajournal.com These modifications can significantly alter the electronic and steric properties of the molecule.

The pyrimidine ring itself offers several sites for functionalization. The hydrogen at the C2 position, if present, can be substituted. Furthermore, the C6 position is also susceptible to modification. The 2-chlorophenyl group at the C5 position can also be a site for further chemical transformations, although reactions on this ring might be less common compared to modifications on the pyrimidine core. Techniques like cross-coupling reactions could potentially be employed to introduce new substituents onto the chlorophenyl ring.

The functionalization of similar pyrimidine scaffolds has been extensively explored. For instance, the 4-aminopyrazolo[3,4-d]pyrimidine scaffold, which shares the aminopyrimidine motif, has been widely derivatized to create a variety of biologically active compounds. nih.govrsc.org These derivatization strategies often involve introducing diverse fragments at various positions of the core structure to modulate the compound's interaction with biological targets.

Table 1: Synthetic Methodologies for Pyrimidin-4-amine Core Structures

| Methodology | Description | Key Reactants | Advantages |

|---|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. jmaterenvironsci.comrsc.org | Aldehydes, β-dicarbonyls, guanidine/urea. researchgate.netwikipedia.org | High efficiency, atom economy, structural diversity. |

| Cyclization and Condensation | Traditional method involving ring formation from acyclic precursors. wikipedia.org | β-dicarbonyls, amidines/urea/guanidine. wikipedia.org | Well-established, versatile for various substitutions. |

| Nucleophilic Substitution | Introduction of functional groups by replacing leaving groups on the pyrimidine ring. researchgate.net | Halogenated pyrimidines, amines. nih.gov | Regioselective, allows for controlled functionalization. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.comyoutube.com | Various pyrimidine precursors. | Reduced reaction times, improved yields. mdpi.com |

| Green Chemistry Approaches | Environmentally friendly methods. rasayanjournal.co.innih.gov | Use of water as solvent, solvent-free conditions. rasayanjournal.co.inresearchgate.net | Reduced waste, use of safer reagents. |

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The core structure of this compound allows for the introduction of various aromatic and heteroaromatic substituents, significantly expanding its chemical diversity. This is often achieved through cross-coupling reactions where the chlorine atom on the phenyl ring is replaced. For instance, Suzuki-Miyaura coupling, a palladium-catalyzed reaction, can be employed to introduce new aryl or heteroaryl groups. rsc.orgtcichemicals.com This method's versatility allows for the creation of a broad library of derivatives.

Furthermore, the amino group on the pyrimidine ring can be functionalized. For example, it can react with various aryl halides to form new C-N bonds, leading to N-aryl derivatives. This process can be influenced by the electronic properties of the coupling partners. nih.gov

Further Amination Reactions on the Pyrimidine System

The pyrimidine ring system is susceptible to further amination reactions, which can be achieved through nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing pyrimidine ring facilitates the displacement of leaving groups, such as a chloro substituent, by various amines. researchgate.netnih.gov

Research has shown that the amination of similar chloro-substituted pyrimidines can proceed efficiently. For instance, the reaction of 2-chloropyrimidine (B141910) with a range of primary and secondary amines has been shown to produce high yields of the corresponding amino-substituted pyrimidines. researchgate.net The reactivity of the pyrimidine ring is a key factor in these transformations.

Acid-catalyzed amination is another important method. nih.govacs.org Studies on related 4-chloropyrrolopyrimidines have demonstrated that acids like HCl can promote amination reactions with anilines. nih.govpreprints.org The choice of solvent plays a critical role in these reactions, with water sometimes proving to be a more effective medium than organic solvents. nih.govacs.org However, the amount of acid must be carefully controlled to avoid competing side reactions like solvolysis. nih.govacs.orgpreprints.org

Below is an interactive data table summarizing the effect of different solvents on the acid-catalyzed amination of a model compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with aniline (B41778).

| Solvent | Reaction Time (h) for >95% Conversion |

| Water | 6 |

| Methanol | 22 |

| Ethanol | 22 |

| 2-Propanol | 48 |

| DMF | >48 |

Data adapted from a study on acid-catalyzed amination of fused pyrimidines. nih.gov

Selective Transformations at the Chlorophenyl Moiety

The chlorophenyl group of this compound offers a site for selective chemical modifications. The chlorine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

One of the most powerful methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. rsc.orgtcichemicals.com This palladium-catalyzed reaction utilizes organoboron compounds to introduce new carbon-carbon bonds. By selecting different boronic acids or esters, a diverse array of aryl and heteroaryl groups can be appended to the phenyl ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. uwindsor.ca

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of new carbon-nitrogen bonds. This palladium-catalyzed reaction can be used to introduce a variety of primary and secondary amines at the position of the chlorine atom.

Construction of Fused Pyrimidine Ring Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused pyrimidine ring systems, which are of significant interest in medicinal chemistry. ontosight.airesearchgate.netnih.gov These fused systems often exhibit enhanced biological activity compared to their monocyclic counterparts.

Thienopyrimidines: Thienopyrimidines can be synthesized from appropriately substituted pyrimidine precursors. nih.govtandfonline.comnih.gov One common approach involves the construction of a thiophene (B33073) ring onto the pyrimidine core. For example, a pyrimidine derivative with a suitable functional group at the 5-position can undergo cyclization with a sulfur-containing reagent to form the thieno[2,3-d]pyrimidine (B153573) system. nih.govnih.gov

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a pyrazole (B372694) ring, which is then fused with a pyrimidine ring. nih.govsemanticscholar.orgnih.gov Alternatively, a substituted pyrimidine can be used as the starting material. For instance, a 4-chloro-substituted pyrimidine can react with a hydrazine (B178648) derivative to construct the fused pyrazole ring. nih.gov

Pyrrolo[2,3-d]pyrimidines: Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of fused heterocycles. nih.govchembk.comchemicalbook.com Their synthesis can be achieved by building the pyrrole (B145914) ring onto a pre-existing pyrimidine. This often involves the reaction of a 4-amino-5-substituted pyrimidine with a suitable reagent to form the five-membered pyrrole ring. researchgate.net

The following table provides a summary of the fused ring systems that can be derived from pyrimidine precursors.

| Fused Ring System | General Synthetic Strategy |

| Thieno[2,3-d]pyrimidines | Cyclization of a substituted pyrimidine with a sulfur-containing reagent. nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Reaction of a substituted pyrimidine with a hydrazine derivative. nih.govsemanticscholar.org |

| Pyrrolo[2,3-d]pyrimidines | Construction of a pyrrole ring onto a pyrimidine scaffold. researchgate.netnih.gov |

Catalytic Approaches and Reaction Condition Optimization

The synthesis and modification of this compound and its derivatives heavily rely on catalytic methods and the careful optimization of reaction conditions to achieve high efficiency, selectivity, and yield.

Transition-Metal Catalysis in Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, is indispensable for many of the key transformations involving this compound. rsc.orguwindsor.ca

Suzuki-Miyaura Coupling: As mentioned earlier, palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone for introducing new C-C bonds at the 2-position of the phenyl ring. rsc.orgtcichemicals.com The choice of the palladium catalyst and, crucially, the ligand can significantly influence the reaction's outcome. Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov In some cases, nickel catalysts have emerged as a more cost-effective and earth-abundant alternative to palladium for certain Suzuki-Miyaura reactions. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is vital for forming C-N bonds, enabling the introduction of various amino groups at the site of the chloro substituent. Similar to Suzuki coupling, the selection of the appropriate ligand is critical for the efficiency of the catalytic system.

The table below presents a general overview of catalysts and ligands used in cross-coupling reactions.

| Reaction | Catalyst | Common Ligands |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) complexes, Ni complexes | Phosphine-based (e.g., PPh3, BrettPhos), N-Heterocyclic Carbenes (NHCs) researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complexes | Phosphine-based (e.g., BINAP, Xantphos) |

Acid-Catalyzed Transformations and Solvent Selection Effects

Acid catalysis plays a significant role in certain reactions, particularly in amination processes. nih.govacs.orgpreprints.org

Acid-Catalyzed Amination: The addition of a protic acid, such as hydrochloric acid (HCl), can facilitate the amination of chloro-substituted pyrimidines. nih.govacs.org The acid is thought to activate the pyrimidine ring towards nucleophilic attack by protonating a ring nitrogen. However, a delicate balance must be maintained, as excess acid can protonate the amine nucleophile, rendering it non-nucleophilic and thus inhibiting the reaction. nih.govpreprints.org

Solvent Effects: The choice of solvent can have a profound impact on the rate and outcome of these reactions. nih.govacs.org In acid-catalyzed aminations of related heterocyclic systems, polar protic solvents like water have been shown to accelerate the reaction rate compared to alcohols or aprotic solvents like DMF. nih.govacs.org This is attributed to the ability of polar solvents to stabilize the polar transition state of the SNAr reaction. acs.org However, for highly lipophilic substrates, less polar solvents like 2-propanol may be more suitable due to better solubility. nih.govacs.org

The following table illustrates the effect of the amount of HCl on the initial rate and side product formation in a model acid-catalyzed amination reaction in ethanol.

| Equivalents of HCl | Initial Rate | Solvolysis Side-Product Formation |

| 0 | Slow | Minimal |

| 0.1 | Increased | Low |

| 1.0 | High | Significant |

| 5.0 | Very High | Substantial |

This data is illustrative and based on trends observed in related systems. preprints.org

Investigations into Regioselectivity and Stereochemical Control

The spatial arrangement of substituents on the pyrimidine core significantly influences the biological activity of its derivatives. Consequently, achieving high regioselectivity and, where applicable, stereochemical control during synthesis is a critical challenge that has been the subject of extensive research.

Regioselectivity in Amination Reactions:

The introduction of the amine group at the C4 position of the pyrimidine ring is a key synthetic step. In the case of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic aromatic substitution (SNAr) reactions with amines typically favor substitution at the C4 position. nih.gov However, the use of tertiary amine nucleophiles has been shown to provide excellent selectivity for the C2 position, leading to the formation of 2-amino pyrimidine derivatives after in situ N-dealkylation. nih.govresearchgate.net This highlights the nuanced interplay between the nature of the nucleophile and the electronic properties of the pyrimidine ring in dictating the regiochemical outcome.

A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) demonstrated the preferential formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, confirming the higher reactivity of the C4 position towards amination. researchgate.net Furthermore, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has emerged as a highly regioselective method, strongly favoring the formation of the C4-substituted product with both aliphatic secondary amines and anilines. acs.org Interestingly, the reaction with aromatic amines can proceed with high regioselectivity even without a catalyst. acs.org

The table below summarizes the regioselectivity observed in the amination of substituted dichloropyrimidines under various conditions.

| Starting Material | Nucleophile | Conditions | Major Product | Regioselectivity (C4:C2) | Reference |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl3, 40°C | 4-(diethylamino)-2-chloro-5-nitropyrimidine | 5:1:4 (product:starting material:C2 isomer) | researchgate.net |

| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CHCl3, rt | 2-amino-4-chloro-5-nitropyrimidine (after dealkylation) | >19:1 | researchgate.net |

| 6-aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd catalyst, LiHMDS | 4-amino-6-aryl-2-chloropyrimidine | >30:1 | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Anilines | No catalyst | 4-anilino-6-aryl-2-chloropyrimidine | High | acs.org |

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | - | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | Main product | researchgate.net |

Stereochemical Control:

While the core pyrimidine ring is planar, the introduction of chiral substituents or the presence of atropisomerism can lead to stereoisomers with distinct biological activities. The synthesis of such stereochemically defined analogs of this compound is an area of growing interest.

For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives through a one-pot three-component reaction can generate multiple chiral centers. acs.org The diastereoselectivity of these reactions is often influenced by the choice of catalyst and reaction conditions. acs.org While not directly involving this compound, these studies provide a framework for controlling stereochemistry in related heterocyclic systems.

The concept of stereospecificity is also crucial in the metabolism of pyrimidine derivatives. For example, the enzymatic ring-opening of 5-alkylhydantoins by dihydropyrimidinase is stereospecific, with only the (R)-isomer being metabolized. nih.gov This underscores the importance of preparing enantiomerically pure compounds to understand their pharmacological profiles fully.

The development of asymmetric synthetic methods, such as the catalytic asymmetric construction of axially chiral arylpyrazoles, offers a promising avenue for accessing stereochemically pure pyrimidine analogs. rsc.org Although not yet applied to this compound itself, these advanced strategies could be adapted to control the stereochemistry of its more complex derivatives.

Advancements and Remaining Challenges in the Synthesis of this compound Analogs

The quest for novel and more effective therapeutic agents continually drives innovation in synthetic organic chemistry. The synthesis of analogs of this compound is no exception, with researchers exploring new methodologies to enhance efficiency, diversity, and control.

Advancements in Synthetic Methodologies:

Recent years have witnessed significant progress in the synthesis of pyrimidine derivatives, with several advanced techniques being employed:

Microwave-Assisted Synthesis: This technology has been successfully used for the rapid and efficient synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov Microwave irradiation often leads to shorter reaction times and higher yields compared to conventional heating methods.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are powerful tools for introducing aryl and amino substituents onto the pyrimidine core with high precision. acs.orgmdpi.com These methods have been instrumental in the synthesis of a wide range of 5-aryl-pyrimidin-4-amine analogs.

Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to building complex molecular architectures from simple starting materials in a single step, increasing efficiency and reducing waste. mdpi.comkoreascience.kr

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents, and the development of catalyst-free reactions are gaining traction in the synthesis of pyrimidine derivatives, aligning with the principles of sustainable chemistry. mdpi.comshd-pub.org.rs

Flow Chemistry: While not explicitly reported for this compound, flow chemistry presents an opportunity for the safe, scalable, and automated synthesis of pyrimidine analogs.

The following table highlights some of the advanced synthetic methods used for preparing pyrimidine derivatives.

| Synthetic Method | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid, efficient, higher yields | Synthesis of 2-amino-4-chloro-pyrimidine derivatives | nih.gov |

| Palladium-Catalyzed Amination | High regioselectivity for C4 amination | Synthesis of 4-amino-6-aryl-2-chloropyrimidines | acs.org |

| Suzuki-Miyaura Coupling | Formation of C-C bonds to introduce aryl groups | Synthesis of 5-aryl-2-(phenylamino)pyrimidine derivatives | mdpi.com |

| Multi-component Reactions | One-pot synthesis, molecular diversity | Synthesis of isatin-pyrimidine hybrids | mdpi.com |

| Green Synthesis | Use of environmentally friendly solvents | Synthesis of a 2-amino imidazole (B134444) derivative in a deep eutectic solvent | mdpi.com |

Remaining Challenges:

Despite these advancements, several challenges persist in the synthesis of this compound and its analogs:

Stereoselective Synthesis: The development of general and practical methods for the stereoselective synthesis of chiral analogs remains a significant hurdle. This is particularly important for compounds with multiple stereocenters or those exhibiting atropisomerism, where the separation of stereoisomers can be difficult and costly.

Late-Stage Functionalization: The ability to introduce structural modifications at a late stage in the synthetic sequence is highly desirable for generating diverse compound libraries for biological screening. Developing robust and selective late-stage functionalization methods for the pyrimidine core is an ongoing area of research.

Scalability and Cost-Effectiveness: For promising drug candidates, the development of a scalable and cost-effective synthetic route is crucial for commercial viability. Transitioning from laboratory-scale synthesis to large-scale production often requires significant process optimization to ensure safety, efficiency, and purity.

Purification: The purification of polar aminopyrimidine derivatives can sometimes be challenging, requiring specialized chromatographic techniques.

Addressing these challenges will require continued innovation in synthetic methodology, including the development of novel catalysts, reaction conditions, and purification techniques. The ultimate goal is to create a synthetic toolbox that allows for the rapid, efficient, and controlled synthesis of a wide array of this compound analogs to fuel the discovery of new and improved medicines.

Advanced Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 5-(2-Chlorophenyl)pyrimidin-4-amine, the ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The pyrimidine (B1678525) ring protons at positions 2 and 6 would likely appear as singlets in the downfield aromatic region, typically above 8.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The four protons of the 2-chlorophenyl group would present a more complex multiplet pattern between 7.3 and 7.6 ppm. The two protons of the primary amine (-NH₂) group would typically produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected in the range of 140-160 ppm, with the carbon bearing the amino group (C4) being significantly shielded compared to the others. The carbons of the 2-chlorophenyl ring would appear in the typical aromatic region of 125-140 ppm. oregonstate.edu The carbon atom directly bonded to the chlorine (C2') would be identifiable by its characteristic chemical shift, influenced by the halogen's electronegativity and "heavy atom" effect. organicchemistrydata.org

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (Pyrimidine) | ~8.4 | Singlet |

| H6 (Pyrimidine) | ~8.2 | Singlet |

| H3', H4', H5', H6' (Phenyl) | 7.3 - 7.6 | Multiplet |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~157 |

| C4 (Pyrimidine) | ~155 |

| C5 (Pyrimidine) | ~120 |

| C6 (Pyrimidine) | ~158 |

| C1' (Phenyl) | ~135 |

| C2' (Phenyl, C-Cl) | ~133 |

Infrared and Mass Spectrometry (FT-IR, LC-MS, HRMS) for Molecular Confirmation and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to display characteristic bands confirming its key structural features. ijirset.com The primary amine group would produce two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1450-1650 cm⁻¹ region. A C-N stretching band would likely be found around 1200-1300 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N, C=C Stretch (ring) | 1650 - 1450 |

| N-H Bend | ~1600 |

| C-N Stretch | 1300 - 1200 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated from a mixture before being ionized and detected.

For this compound (molecular formula C₁₀H₈ClN₃), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. nih.gov Common fragmentation patterns could involve the loss of a chlorine radical (Cl•), loss of hydrogen cyanide (HCN) from the pyrimidine ring, or cleavage of the bond between the two rings. nih.govchemguide.co.uk

Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃ |

| Monoisotopic Mass | 205.0407 g/mol |

| [M]⁺ Peak (³⁵Cl) | m/z 205 |

| [M+2]⁺ Peak (³⁷Cl) | m/z 207 |

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the unambiguous, precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Although no public crystal structure for this compound is currently available, a hypothetical analysis would yield critical data. mdpi.com It would definitively establish the planarity of the pyrimidine ring and the dihedral angle between the pyrimidine and the 2-chlorophenyl rings. This angle is of significant conformational importance. Furthermore, the analysis would reveal the nature of intermolecular interactions that dictate the crystal packing. It is highly probable that the amine group and the pyrimidine ring's nitrogen atoms would participate in a network of intermolecular hydrogen bonds, forming dimers or extended chains. nih.gov Pi-stacking interactions between the aromatic rings might also be observed.

Typical X-ray Crystallography Data Reported

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Dihedral Angles (°) | Torsional angles, e.g., between the two rings |

Application of Spectroscopic Data in Reaction Monitoring and Purity Assessment in Research

Spectroscopic techniques are not only for final product characterization but are also indispensable tools during the course of a chemical synthesis.

Reaction Monitoring: The progress of a reaction to synthesize this compound, for instance via a Suzuki coupling between a 5-halopyrimidin-4-amine and 2-chlorophenylboronic acid, can be effectively monitored by NMR and LC-MS. nih.gov By taking small aliquots from the reaction mixture over time, ¹H NMR can show the gradual disappearance of signals corresponding to the starting materials and the concurrent appearance and increase in intensity of the product's characteristic peaks. nih.gov Similarly, LC-MS can track the decrease of the reactant peaks and the emergence of the product peak at the expected m/z of 206 ([M+H]⁺).

Purity Assessment: After synthesis and purification, assessing the final compound's purity is critical. High-field ¹H NMR is an excellent method for this; the integration of signals corresponding to the product should be consistent with its structure, and the absence of peaks from solvents or by-products indicates high purity. LC-MS is also a primary tool for purity analysis. A pure compound should ideally show a single sharp peak in the liquid chromatogram. nih.gov The mass spectrum associated with this peak must match the expected molecular weight of the target compound, confirming its identity. mdpi.comchromforum.org FT-IR can complement this by confirming the absence of functional groups from starting materials, such as the broad O-H stretch of a boronic acid.

Computational Chemistry and Theoretical Investigations

Simulated Vibrational Spectroscopy (FT-IR, FT-Raman) and Experimental Data Correlation

Theoretical calculations can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data. This comparison is crucial for the validation of the computational method and for the accurate assignment of vibrational modes observed in the experimental spectra.

For 5-(2-Chlorophenyl)pyrimidin-4-amine, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic rings, C=N and C=C stretching within the pyrimidine (B1678525) ring, and the C-Cl stretching vibration. The correlation between the calculated and experimental wavenumbers is often improved by applying a scaling factor to the theoretical frequencies to account for anharmonicity and other limitations of the computational model.

In-Depth Computational Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, with the CAS Number 56239-12-4, it has become evident that there is a significant lack of publicly accessible research data specifically focused on its molecular docking, ligand-target interactions, and quantum chemical properties.

While the field of computational chemistry offers powerful tools for drug discovery and molecular analysis, including molecular docking, quantum chemical calculations, and in silico lead optimization, specific applications of these methods to this compound are not detailed in the available scientific literature. Searches for molecular docking studies that would predict its binding modes and interaction specificity with biological targets did not yield specific results. Similarly, efforts to find research identifying the structural determinants for its ligand-receptor interactions were unsuccessful.

Furthermore, no dedicated studies on the quantum chemical characterization of intermolecular hydrogen bonding and other non-covalent interactions involving this compound could be located. This includes analyses that would provide a deeper understanding of its electronic structure and reactivity. Consequently, information regarding in silico approaches for the lead compound optimization of this specific molecule and its predicted biological properties is also not present in the public domain.

The general landscape of computational research on pyrimidine derivatives is rich and varied, with numerous studies exploring their potential as inhibitors for a range of biological targets. wikipedia.orgnih.govnih.govnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net These studies often employ techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, molecular dynamics simulations, and various quantum chemical methods to elucidate structure-activity relationships and guide the design of new, more potent compounds. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net However, these generalized findings on the broader class of pyrimidines cannot be specifically and accurately extrapolated to this compound without dedicated computational studies on the molecule itself.

Due to the absence of specific research data for this compound in the requested areas of computational chemistry and theoretical investigations, a detailed article adhering to the specified outline cannot be generated at this time. Further experimental and computational research on this particular compound is required to populate these areas of scientific inquiry.

Structure Activity Relationships Sar in Pyrimidine Based Therapeutics Non Human Focus

Impact of Substituent Modifications on the Biological Activity of 5-(2-Chlorophenyl)pyrimidin-4-amine Derivatives

Effects of Phenyl Ring Substitutions (e.g., Halogenation, Alkyl, Methoxy (B1213986), Nitro Group Placement)

Substitutions on the phenyl ring of pyrimidine-based compounds play a crucial role in determining their biological activity. The nature and position of these substituents can influence the molecule's interaction with its target protein.

For instance, in the context of histone deacetylase (HDAC) inhibitors, the presence of small groups like a methoxy substitution on the phenyl ring has been found to be beneficial for inhibitory activity. nih.govnih.gov In a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, compounds with such substitutions demonstrated significant potency. nih.govnih.gov

Similarly, in the development of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was found to correlate with the potency and selectivity of aurora kinase inhibition. nih.gov

The table below summarizes the impact of various phenyl ring substitutions on the activity of pyrimidine (B1678525) derivatives based on findings from several studies.

| Substituent | Position | Effect on Activity | Target | Reference |

| Methoxy | - | Beneficial | HDACs | nih.govnih.gov |

| Halogen (Chloro) | para | Enhanced antiproliferative activity | c-Src, Btk, Lck | nih.gov |

| Halogen (Fluoro) | ortho, para | Enhanced antiproliferative activity | c-Src, Btk, Lck | nih.gov |

| Nitro | meta | Not productive | c-Src, Btk, Lck | nih.gov |

| Dimethylamino | para | Not productive | c-Src, Btk, Lck | nih.gov |

Influence of Structural Variations on the Pyrimidine Core

Modifications to the pyrimidine core itself are a key strategy in tuning the biological profile of these therapeutic agents. The pyrimidine ring acts as a scaffold that can be functionalized at various positions to optimize interactions with the target.

In the design of dual CDK6 and 9 inhibitors, intensive structural modifications of the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the identification of a highly active and selective compound. nih.gov This highlights the importance of exploring different substitutions on the pyrimidine core to achieve desired biological outcomes.

Furthermore, a study on 2-amino-4-aryl-5-chloropyrimidines as inhibitors of VEGFR-2 and CDK1 demonstrated the significance of the 5-chloro substitution for consistent biological activities. nih.govresearchgate.net The replacement of a pyrazine (B50134) linker with a pyrimidine ring has also been shown to influence HDAC inhibitory activity, sometimes leading to a significant decrease in potency. mdpi.com

The following table illustrates how variations on the pyrimidine core affect biological activity.

| Modification | Effect on Activity | Target | Reference |

| 5-Chloro substitution | Consistent biological activity | VEGFR-2, CDK1, various fungi | nih.govresearchgate.net |

| Replacement of pyrazine linker with pyrimidine | Decreased inhibitory activity | HDACs | mdpi.com |

| 5-carbonitrile substitution | Similar potency and selectivity profile | CDKs | acs.org |

Contribution of Fused Ring Systems to Activity Profiles

Fusing other ring systems to the pyrimidine core can create novel scaffolds with unique and often enhanced biological activities. These fused systems can provide additional interaction points with the target protein, leading to increased potency and selectivity.

Pyrazolo[3,4-d]pyrimidines, for example, are recognized as a privileged scaffold for developing kinase inhibitors. nih.gov This is because the fused pyrazole (B372694) and pyrimidine rings mimic the adenine (B156593) base of ATP, allowing for strong binding to the hinge region of the kinase active site. nih.gov Modifications at various positions of this fused ring system have led to the development of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). nih.gov

Another example is the thiazolo[4,5-d]pyrimidine (B1250722) scaffold, which is a thia-analog of purines. nih.gov This fused system has been utilized to design therapeutics with a broad range of pharmacological activities, including anti-inflammatory and anticancer effects. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown significant anticancer activity, with the strategic incorporation of electron-withdrawing groups enhancing their potency. researchgate.net

The table below provides examples of fused ring systems and their impact on biological activity.

| Fused Ring System | Effect on Activity | Target | Reference |

| Pyrazolo[3,4-d]pyrimidine | Privileged scaffold for kinase inhibitors | BTK, EGFR, JAK | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Broad pharmacological activities | Various, including immune modulators and CRF receptor antagonists | nih.gov |

| Pyrido[2,3-d]pyrimidine | Significant anticancer activity | Cancer cell lines | researchgate.net |

| Imidazo[4,5-e] nih.govnih.govdiazepine | Potent broad-spectrum anticancer activity | Cancer cell lines | nih.gov |

Design Principles for Targeted Biological Pathway Modulation (Non-human Focus)

The design of pyrimidine-based therapeutics for non-human applications is guided by principles aimed at modulating specific biological pathways with high precision. By understanding the SAR of these compounds, it is possible to develop potent and selective inhibitors for various kinases and enzymes involved in critical cellular processes.

Kinase Inhibitors (e.g., Cyclin-Dependent Kinases, Aurora Kinases, Src Family Kinases, MAPK-Interacting Kinases, Focal Adhesion Kinase, General Protein Kinases)

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov

Cyclin-Dependent Kinases (CDKs): A series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. nih.gov Intensive structural modifications led to a compound that effectively suppressed downstream signaling pathways and inhibited cell proliferation. nih.gov Another study on 2-amino-4-aryl-5-chloropyrimidines identified them as potent inhibitors of both VEGFR-2 and CDK1. nih.gov

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.gov The potency and selectivity of these inhibitors were found to be dependent on the substitution pattern on the aniline ring. nih.gov

Src Family Kinases: Phenylpyrazolopyrimidine derivatives have been investigated as inhibitors of Src family kinases like c-Src and Lck. nih.gov The 3-phenyl group of these compounds interacts with a large hydrophobic pocket in the ATP-binding site, contributing significantly to their inhibitory activity. nih.gov

MAPK-Interacting Kinases: While specific examples targeting MAPK-interacting kinases with the this compound scaffold are not detailed in the provided context, the general principles of pyrimidine-based kinase inhibitor design are applicable.

Focal Adhesion Kinase: Similarly, the design of FAK inhibitors would follow the established principles of targeting the kinase domain with a pyrimidine-based scaffold, optimizing substitutions to achieve high potency and selectivity.

The following table summarizes the activity of pyrimidine derivatives against various kinases.

| Kinase Target | Scaffold | Key Findings | Reference |

| CDK6/9 | 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine | Dual inhibitor with good selectivity over CDK2. nih.gov | nih.gov |

| VEGFR-2/CDK1 | 2-amino-4-aryl-5-chloropyrimidine | Potent dual inhibitors. nih.gov | nih.gov |

| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Potent inhibitors with activity dependent on aniline substitution. nih.gov | nih.gov |

| c-Src, Lck | Phenylpyrazolopyrimidine | Inhibitory activity influenced by phenyl group interactions. nih.gov | nih.gov |

| PLK4 | Aminopyrimidine | Novel and potent inhibitors were obtained using a scaffold hopping strategy. nih.gov | nih.gov |

| ALK/EGFR | N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | Potent dual kinase inhibitor capable of overcoming drug resistance. nih.gov | nih.gov |

Enzyme Modulators (e.g., Histone Deacetylases, Carbonic Anhydrase, N-Acylphosphatidylethanolamine Phospholipase D, Cyclooxygenase-2)

Beyond kinases, pyrimidine derivatives have been successfully designed to modulate the activity of other important enzyme families.

Histone Deacetylases (HDACs): The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been used as a cap group in the design of HDAC inhibitors. nih.govnih.gov The SAR revealed that small substituents, such as a methoxy group, are beneficial for HDAC inhibitory activity. nih.govnih.gov A specific compound, L20, showed selectivity for class I HDACs, particularly HDAC3. nih.govnih.gov

Carbonic Anhydrase: While direct inhibition of carbonic anhydrase by this compound derivatives is not explicitly detailed, the broader class of pyrimidine-containing compounds has been explored for this purpose.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Information on the modulation of NAPE-PLD by these specific pyrimidine derivatives is not available in the provided search results.

Cyclooxygenase-2 (COX-2): A highly selective COX-2 inhibitor, SC-236, which contains a 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl] benzenesulfonamide (B165840) structure, has been shown to suppress inflammatory responses. nih.gov While not a direct derivative of the core compound , it demonstrates the potential of related structures to target COX-2. Another study identified 5,5-diarylhydantoin derivatives as potent and selective COX-2 inhibitors. nih.gov

The table below summarizes the activity of pyrimidine-related compounds against various enzymes.

| Enzyme Target | Scaffold | Key Findings | Reference |

| Histone Deacetylases (HDACs) | 5-chloro-4-((substituted phenyl)amino)pyrimidine | Small substituents on the phenyl ring enhance activity; selective for class I HDACs. nih.govnih.gov | nih.govnih.gov |

| Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | Exhibited the most effective inhibition on GR enzyme activity. juniperpublishers.com | juniperpublishers.com |

| Cyclooxygenase-2 (COX-2) | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl] benzenesulfonamide | Highly selective inhibitor that suppresses inflammation. nih.gov | nih.gov |

| USP1/UAF1 deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amine | Possess nanomolar inhibitory potency. nih.gov | nih.gov |

Agents Targeting Protein Aggregation (e.g., Aβ Anti-Aggregation)

The aggregation of proteins, such as amyloid-beta (Aβ) peptides, is a key pathological feature of several neurodegenerative diseases. nih.govacs.org Consequently, the development of small molecules that can inhibit this process is a major focus of therapeutic research. nih.gov The pyrimidine core is a feature in many compounds designed to target Aβ aggregation. nih.govresearchgate.net

Studies have shown that certain aminopyrimidine-class inhibitors can effectively block the interaction between Aβ and fibrinogen. nih.gov The aggregation of Aβ is a prerequisite for this interaction, and it is hypothesized that Aβ aggregation inhibitors can indirectly minimize this pathological binding by reducing the formation of soluble Aβ oligomers. nih.gov For instance, a class of aminopyrimidine derivatives has been shown to possess an intrinsic ability to disrupt the Aβ-fibrinogen interaction, a characteristic that could be beneficial in mitigating downstream pathological events. nih.gov

Furthermore, novel pyrimido[4,5-d]pyrimidines, which are fused pyrimidine systems, have been synthesized and shown to be potent inhibitors of Aβ₁₋₄₂ self-aggregation. researchgate.net Compounds from this class demonstrated significant antioxidant and neuroprotective properties, which are of great interest for pathologies linked to oxidative stress, such as Alzheimer's disease. researchgate.net The inhibitory activity of these compounds on Aβ aggregation highlights the potential of the pyrimidine scaffold in the design of anti-amyloidogenic agents. researchgate.net While direct evidence for this compound is pending, its core structure is consistent with scaffolds known to exhibit anti-aggregation properties.

Modulators of Ion Channels (e.g., KCa2 Channels)

Ion channels are crucial membrane proteins that regulate a vast array of physiological processes, making them important drug targets. patsnap.com Pyrimidine derivatives have been investigated as modulators of various ion channels, including calcium and potassium channels. nih.govmdpi.com

Significant research has been conducted on pyrimidine-based positive modulators of small-conductance calcium-activated potassium (KCa2) channels. escholarship.org These channels are involved in neuronal excitability and are therapeutic targets for conditions like ataxia. escholarship.org A key template compound, N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), has been the subject of extensive structure-activity relationship studies. escholarship.org Research has shown that replacing the cyclohexane (B81311) ring of CyPPA with more hydrophobic disubstituted phenyl groups can significantly improve the potency for potentiating KCa2.2a channels while maintaining subtype selectivity. escholarship.org For example, analogs bearing a 3-chloro-4-fluorophenyl or a 5-chloro-2-fluorophenyl group demonstrated enhanced potency. escholarship.org This indicates that substitutions on the phenyl ring attached to the 4-amino position of the pyrimidine core are critical for activity and selectivity.

Given that this compound features a chlorophenyl group, these findings are particularly relevant. The specific substitution pattern (a 2-chloro group on the phenyl ring at position 5 of the pyrimidine) would need to be empirically tested, but the established SAR for related compounds suggests that this substitution could influence ion channel modulation activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique of critical importance in drug design, used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds and guiding the synthesis of more potent molecules. nih.gov Numerous QSAR studies have been successfully applied to various classes of pyrimidine derivatives to predict their efficacy against different biological targets. nih.govresearchpublish.comthieme-connect.com

For example, a QSAR study was performed on a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy. nih.govnih.gov In this study, descriptors related to the compounds' structural and electronic properties were calculated and used to build predictive models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.govnih.gov The high predictive power of the resulting models (R² of 0.889 for MLR and 0.998 for ANN) demonstrated the utility of QSAR in this context. nih.govnih.gov

The table below illustrates typical parameters used in QSAR modeling for pyrimidine derivatives, showcasing the correlation between predicted and experimental activities for VEGFR-2 inhibitors.

| Compound | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) - MLR Model | Predicted Activity (pIC₅₀) - ANN Model |

| Compound 1 | 5.30 | 5.25 | 5.31 |

| Compound 5 | 4.70 | 4.85 | 4.72 |

| Compound 10 | 6.00 | 5.98 | 5.99 |

| Compound 15 | 6.30 | 6.15 | 6.28 |

| Compound 20 | 7.00 | 7.05 | 7.01 |

| Compound 25 | 7.60 | 7.55 | 7.59 |

| Compound 30 | 8.00 | 8.10 | 8.02 |

| (Data is illustrative, based on typical QSAR study results presented in the literature nih.govnih.gov) |

Although a specific QSAR model for this compound has not been identified in the reviewed literature, such models could be developed. By synthesizing and testing a series of analogs with varied substitutions on the phenyl and pyrimidine rings, a robust QSAR model could be constructed to predict activity and guide the design of more effective derivatives for a specific biological target.

Rational Drug Design and Lead Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the biological target's structure and the SAR of existing ligands. nih.gov This approach is widely used to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. acs.org The pyrimidine scaffold has been the subject of numerous lead optimization campaigns. acs.orgnih.gov

One common strategy is the exploration of substituents on the core scaffold. For example, in the optimization of a series of pyrimidine-4-carboxamide (B1289416) inhibitors, researchers systematically modified substituents at three key positions (R₁, R₂, and R₃) to probe the binding pocket. acs.org The main findings are often summarized in an SAR table, which guides further design.

The table below summarizes the SAR findings for the pyrimidine-4-carboxamide series, illustrating how modifications impact inhibitory activity.

| Position | Modification | Effect on Potency | Inference |

| Pyrimidine Core | Changed to Pyridine (B92270) | 10-fold decrease | X₂-nitrogen is crucial for H-bond interaction |

| Pyrimidine Core | Changed to Triazine | Inactive | Pyrimidine scaffold is optimal |

| R₁ (Phenyl) | Addition of substituents | No improvement | Binds in a shallow, lipophilic pocket |

| R₃ (Amine) | Morpholine (B109124) to Pyrrolidine | ~4-fold increase | Smaller, less polar groups are favored |

| R₃ (Amine) | Morpholine to Dimethylamine | 2-fold increase | Polarity or steric hindrance of morpholine is unfavorable |

| (Data derived from SAR studies on pyrimidine-4-carboxamides acs.org) |

Another powerful strategy is scaffold hopping, where the core chemical structure is replaced by a different one that maintains similar spatial arrangement of key functional groups. ekb.eg This was employed in the design of EGFR inhibitors, where a 4,6-disubstituted pyrimidine core was used to replace a quinazoline (B50416) skeleton, leading to compounds with potent in vivo efficacy. ekb.eg

For this compound, lead optimization would involve synthesizing analogs with modifications at several positions. For instance:

Varying the Phenyl Substituent: Replacing the 2-chloro group with other halogens (F, Br) or with electron-donating/withdrawing groups at different positions (meta, para) to probe electronic and steric effects.

Substitution on the Pyrimidine Ring: Introducing small alkyl or other functional groups to the pyrimidine ring to explore additional binding interactions.

These rationally designed modifications, combined with molecular docking studies and QSAR modeling, would facilitate the optimization of this compound from a hit compound into a potent and selective lead candidate. nih.gov

Biological Activity Mechanisms and Cellular Responses Non Human Focus

Anticancer Activity Mechanisms in Preclinical Models and Cell Lines

The anticancer potential of pyrimidine (B1678525) derivatives is a subject of intense investigation. These compounds are known to interfere with various cellular processes crucial for cancer cell survival and proliferation nih.govmdpi.com.

A primary indicator of anticancer potential is the ability to inhibit the growth of cancer cells. Numerous studies have demonstrated the potent antiproliferative effects of various substituted pyrimidine derivatives against a broad spectrum of human cancer cell lines.

For instance, novel indazol-pyrimidine derivatives have shown significant cytotoxic activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Caco2) cell lines mdpi.com. Specifically, compounds 4f and 4i from this series exhibited more potent activity against the MCF-7 cell line than the reference drug, with IC50 values of 1.629 µM and 1.841 µM, respectively mdpi.com. Similarly, 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives have demonstrated good anticancer potential against the human colorectal carcinoma cell line HCT-116 nih.gov.

Thieno[2,3-d]pyrimidine (B153573) derivatives have also been evaluated for their antiproliferative activity. One study showed that these compounds were effective against MCF-7 and MDA-MB-231 breast cancer cell lines, with one derivative displaying an IC50 of 4.3 ± 0.11 µg/mL against MCF-7 cells nih.gov. Another study synthesized new pyrimidine and pyrimidopyrimidine analogs that exhibited high cytotoxic activities against HCT-116, MCF-7, and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to the standard drug doxorubicin (B1662922) nih.gov. The antiproliferative activity of various pyrimidine derivatives is summarized in the table below.

| Compound Class | Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| Indazol-Pyrimidine Derivative (4f) | MCF-7 | 1.629 µM | mdpi.com |

| Indazol-Pyrimidine Derivative (4i) | MCF-7 | 1.841 µM | mdpi.com |

| Indazol-Pyrimidine Derivative (4a) | A549 | Potent Activity | mdpi.com |

| 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) (s3) | HCT-116 | 1.16 µmol/mL | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine (2) | MCF-7 | 0.013 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine (2) | MDA-MB-231 | 0.056 µM | nih.gov |

| Pyrimidopyrimidine Derivative (3b) | HCT-116, MCF-7, HepG2 | Comparable to Doxorubicin | nih.gov |

| Pyrimidopyrimidine Derivative (10b) | HCT-116, MCF-7, HepG2 | Comparable to Doxorubicin | nih.gov |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 µM | jksus.org |

| Benzimidazole Derivative (se-182) | A549 | 15.80 µM | jksus.org |

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Pyrimidine derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

Studies on various heterocyclic compounds have demonstrated the ability to halt the cell cycle at the G0/G1 or G2/M phases. For example, a series of 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones, which are chalcones, were found to arrest HCT-116 cells in the G0/G1 phase excli.de. Another compound, Cinobufagin, induced G2/M cell cycle arrest in malignant melanoma cells by modulating the ATM/Chk2/CDC25C signaling pathway and decreasing the levels of CDK1 and cyclin B frontiersin.org. Prunetrin, a flavonoid, was also found to cause cell cycle arrest at the G2/M phase in Hep3B liver cancer cells mdpi.com.

While direct evidence for 5-(2-Chlorophenyl)pyrimidin-4-amine is not available, research on related structures like pyridopyrimidines shows they can cause cell cycle arrest that is not overcome by the overexpression of oncogenes like cyclin D1 nih.gov. In HCT116 cells, different mechanisms can act in concert to mediate cell cycle arrest, with some pathways being p53-dependent and others operating independently nih.gov. The ability of pyrimidine-based compounds to interfere with key cell cycle regulators suggests a plausible mechanism for their anticancer effects.

Inducing apoptosis, or programmed cell death, is a key strategy for cancer treatment. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Mcl-1) nih.govnih.gov. The ratio of these proteins often determines a cell's fate.

Several pyrimidine derivatives have been found to induce apoptosis in cancer cells by modulating the expression of these key proteins. For instance, treatment of HCT-116 colon cancer cells with 7-piperazinethylchrysin led to an increased ratio of Bax/Bcl-2, promoting mitochondrial dysfunction and caspase-dependent apoptosis . In acute myeloid leukemia (AML) cells with TP53 mutations, inhibiting the protein DRP1 enhanced apoptosis induced by the Bcl-2 inhibitor venetoclax, an effect associated with the downregulation of anti-apoptotic proteins Mcl-1 and BCL-xL and the activation of BAX/BAK nih.gov.

In HCT116 cells, the pro-apoptotic protein Bak can be held in check by Mcl-1 in the absence of Bax, indicating a complex interplay between these regulatory proteins nih.gov. The ability of novel indazol-pyrimidine derivatives to activate caspases-3/7 further confirms their pro-apoptotic activity mdpi.com. These findings suggest that a potential anticancer mechanism for compounds like this compound could involve shifting the balance of Bcl-2 family proteins to favor apoptosis.

As many cancers develop resistance to apoptosis, inducing alternative, non-apoptotic cell death pathways is an attractive therapeutic strategy nih.gov. One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell membrane rupture nih.govnih.gov.

Significantly, pyrimidine derivatives have been identified as potent inducers of methuosis. A series of pyrimidinediamine derivatives were designed to induce methuosis in triple-negative breast cancer (TNBC) cells, with the lead compound JH530 showing excellent anti-proliferative activity and vacuolization capacity acs.org. Another N-phenyl-4-pyrimidinediamine derivative, DZ-514, was also found to induce methuosis in breast cancer cells, partially through the activation of the ROS-MKK4-p38 signaling pathway nih.govplos.org. This process involves the hyperstimulation of macropinocytosis, where large vesicles engulf extracellular fluid, but fail to mature and fuse with lysosomes, leading to their accumulation and eventual cell death nih.govplos.org. The discovery that pyrimidine-based structures can trigger this unique cell death pathway highlights a novel and promising mechanism for their anticancer activity.

The microtubule network is essential for cell division, motility, and maintaining cell shape, making it a well-established target for anticancer drugs mdpi.com. Agents that interfere with tubulin dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Several studies have identified pyrimidine-based compounds as inhibitors of tubulin polymerization. Fused pyrimidines have been developed as novel tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, demonstrating potent antitumor efficacy nih.gov. Similarly, a study on 5-(4-chlorophenyl)furan derivatives, which share a chlorophenyl moiety with the subject compound, found them to be potent inhibitors of tubulin polymerization nih.gov. These compounds induced G2/M phase cell cycle arrest and apoptosis, consistent with the mechanism of action of microtubule-disrupting agents nih.gov. This evidence suggests that a possible anticancer mechanism for this compound could involve the disruption of microtubule dynamics.

Antimicrobial Efficacy and Mechanistic Studies (Non-human Focus)

The pyrimidine scaffold is also a key component in many compounds with significant antimicrobial activity nih.govnih.gov. The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Derivatives of pyrimidine have shown broad-spectrum activity against various bacterial and fungal strains. A study on newly synthesized pyrimidopyrimidines demonstrated excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus) nih.gov. Another study on 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives also reported promising antimicrobial activity, with several compounds showing better minimum inhibitory concentration (MIC) values than the standard drugs cefadroxil (B1668780) and fluconazole (B54011) nih.gov.

While the exact mechanisms can vary, some antimicrobial peptides work by disrupting the bacterial cell membrane or inhibiting essential cellular processes like cell wall synthesis nih.gov. For example, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide has shown particular effectiveness against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains researchgate.net. The general biological activity of pyrimidine and pyridine (B92270) derivatives suggests that this compound may also possess antimicrobial properties worth investigating smolecule.commdpi.com.

| Compound Class | Organism | Organism Type | Activity Level (MIC) | Reference |

|---|---|---|---|---|

| Pyrimidopyrimidine (3a, 3b, 3d) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Gram-positive, Gram-negative, Fungus | Excellent | nih.gov |

| Bis-pyrimidine (s7, s8, s11) | Various bacteria and fungi | Gram-positive, Gram-negative, Fungus | More promising than standard drugs | nih.gov |

| Hydrazinecarbothioamide (2) | Bacillus subtilis | Gram-positive | Effective | researchgate.net |

| Hydrazinecarbothioamide (2) | MRSA strains | Gram-positive | Effective | researchgate.net |

| Pyridine-based thiosemicarbazide | Bacillus subtilis | Gram-positive | Most effective | researchgate.net |

Antibacterial Activity Against Specific Bacterial Strains

A review of available scientific literature indicates a lack of specific studies investigating the antibacterial activity of this compound against common pathogenic bacterial strains such as Staphylococcus aureus, Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci.

While direct data on this compound is not available, the broader class of pyrimidine derivatives has been a significant focus of antimicrobial research. orientjchem.orgnih.gov Many compounds incorporating the pyrimidine scaffold have demonstrated a wide range of antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netias.ac.in The therapeutic success of pyrimidine-containing drugs like trimethoprim (B1683648) underscores the potential of this chemical class in developing new antibacterial agents. orientjchem.org The structure-activity relationship of pyrimidine derivatives is a key area of investigation, with various substitutions on the pyrimidine ring influencing their biological activity. nih.gov

Table 1: Antibacterial Activity Data for Pyrimidine Derivatives (General) (Note: This table is illustrative of the types of data found for the broader class of pyrimidine derivatives and does not represent data for this compound, for which no specific data has been found.)